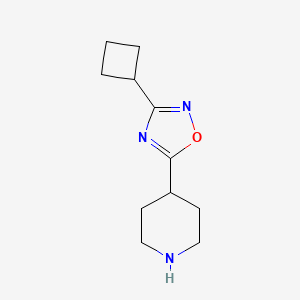
4-(3-シクロブチル-1,2,4-オキサジアゾール-5-イル)ピペリジン
説明
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬化学研究
4-(3-シクロブチル-1,2,4-オキサジアゾール-5-イル)ピペリジン: は、特に新規農薬の合成における成分として、農薬化学研究において可能性を示しています。 この化合物に属するオキサジアゾール誘導体は、植物病原菌であるMeloidogyne incognitaおよびRhizoctonia solaniに対する線虫駆除および抗真菌作用について評価されています 。これらの化合物は、作物を害虫や病気から保護する、より効果的な新しい農薬の開発につながる可能性があります。
抗菌剤開発
この化合物のオキサジアゾールコアは、幅広い生物活性で知られています。 研究により、特定のオキサジアゾール誘導体が、イネの深刻な細菌病の原因となるXanthomonas oryzaeに対して強い抗菌効果を示すことが示されています 。これは、4-(3-シクロブチル-1,2,4-オキサジアゾール-5-イル)ピペリジンが、新しい抗菌剤の開発のための貴重な足場となる可能性があることを示唆しています。
抗がん活性
オキサジアゾールは、その抗がん特性について研究されてきました。それらは、がん細胞の増殖を阻害する可能性について合成および特徴付けられています。 問題の化合物は、インビトロ抗がん活性についてスクリーニングされているオキサジアゾールのシリーズの一部となり、がん治療研究のための新しい道を提供する可能性があります .
アセチルコリンエステラーゼ阻害
神経変性疾患研究の分野では、オキサジアゾール誘導体は、アセチルコリンエステラーゼ阻害剤として評価されてきました 。この酵素は、アルツハイマー病治療の標的であり、4-(3-シクロブチル-1,2,4-オキサジアゾール-5-イル)ピペリジンのような化合物は、新しい治療薬の開発に貢献する可能性があります。
抗酸化の可能性
オキサジアゾール環は、抗酸化特性にも関連しています。抗酸化物質は、さまざまな慢性疾患につながる可能性のある、体内の酸化ストレスの抑制に不可欠です。 この化合物の抗酸化物質としての可能性は、これらの状態の管理または予防に役立つサプリメントまたは薬物を開発するために探求することができます .
抗感染剤
オキサジアゾール誘導体は、抗感染剤としての役割について検討されてきました。それらは、原生動物のTrypanosoma cruziを含む、さまざまな感染性病原体に対して活性があることが示されています。 この化合物は、このような病原体によって引き起こされる感染症の治療法を作成するための研究努力の一部となる可能性があります .
薬剤耐性に対する酵素阻害
薬剤耐性は、疾患治療における大きな課題であるため、オキサジアゾール誘導体は、多剤耐性に寄与する酵素を阻害する能力について調査されています。 この化合物は、がん治療における耐性を克服するのに役立つ分子の合成に役立つ可能性があります .
除草剤開発
農業では、効果的な除草剤を継続的に探しています。 オキサジアゾール化合物は、除草特性に関連付けられており、他の化学基と組み合わせて強力な除草剤を作成できます .
生物活性
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine is a compound that has garnered interest due to its potential biological activities. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer and antioxidant activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.
Synthesis and Characterization
The synthesis of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under specific conditions. Characterization techniques such as IR spectroscopy, NMR (both proton and carbon), and mass spectrometry are employed to confirm the structure of the synthesized compound .
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have reported that certain oxadiazole derivatives show cytotoxic effects against various cancer cell lines. The IC50 values for these compounds range significantly depending on their structure and substituents. For example, one study identified IC50 values of 11.20 µg/mL for a related compound against A549 lung cancer cells .
Table 1: IC50 Values of Related Oxadiazole Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
These findings suggest that modifications in the oxadiazole structure can enhance biological activity, making it a promising scaffold for drug development.
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been explored. In vitro assays have shown that these compounds can scavenge free radicals effectively, contributing to their therapeutic potential in preventing oxidative stress-related diseases . The antioxidant activity is often compared against standard compounds like butylated hydroxyanisole (BHA), providing a benchmark for evaluating efficacy.
The biological activity of 4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine may involve several mechanisms:
- Inhibition of Cell Proliferation : Compounds with oxadiazole moieties have been shown to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Some derivatives promote programmed cell death in malignant cells through various signaling pathways.
- Antioxidative Mechanisms : By reducing oxidative stress, these compounds may protect normal cells from damage while selectively targeting cancerous cells.
Case Studies
Several studies have documented the effects of oxadiazole derivatives in preclinical models:
- Study on Lung Cancer : A recent investigation highlighted the efficacy of a series of oxadiazole derivatives in inhibiting the growth of A549 lung cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate potential interactions with cellular targets .
- Antioxidant Efficacy : Another study focused on synthesizing novel oxadiazole derivatives and evaluating their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications led to enhanced radical scavenging activity compared to traditional antioxidants .
特性
IUPAC Name |
3-cyclobutyl-5-piperidin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-8(3-1)10-13-11(15-14-10)9-4-6-12-7-5-9/h8-9,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSWETRZHFIDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















